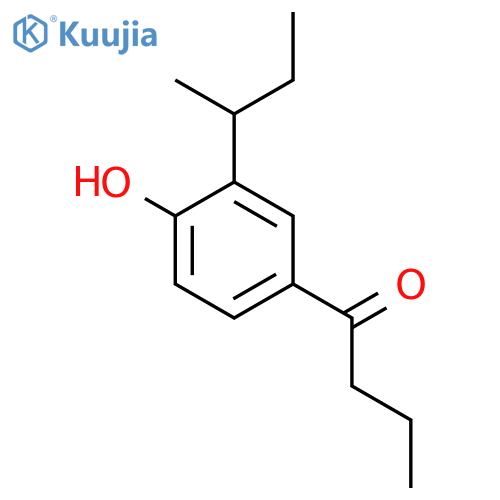Cas no 16648-70-7 (1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-one)

1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-one
- AKOS019823615
- 1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one
- 16648-70-7
- EN300-1276441
-
- インチ: 1S/C14H20O2/c1-4-6-13(15)11-7-8-14(16)12(9-11)10(3)5-2/h7-10,16H,4-6H2,1-3H3
- InChIKey: SUSKDGYHRYEJPO-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=C(C(CCC)=O)C=C1C(C)CC
計算された属性
- せいみつぶんしりょう: 220.146329876g/mol
- どういたいしつりょう: 220.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 37.3Ų
1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276441-5000mg |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 5000mg |
$1199.0 | 2023-10-01 | ||
| Enamine | EN300-1276441-0.5g |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1276441-2.5g |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1276441-100mg |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 100mg |
$364.0 | 2023-10-01 | ||
| Enamine | EN300-1276441-500mg |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 500mg |
$397.0 | 2023-10-01 | ||
| Enamine | EN300-1276441-10.0g |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1276441-0.05g |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1276441-1.0g |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1276441-0.25g |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1276441-0.1g |
1-[3-(butan-2-yl)-4-hydroxyphenyl]butan-1-one |
16648-70-7 | 0.1g |
$640.0 | 2023-06-08 |
1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-one 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-oneに関する追加情報
1-3-(Butan-2-yl)-4-Hydroxyphenylbutan-1-one: A Comprehensive Overview
The compound with CAS No. 16648-70-7, commonly referred to as 1-3-(Butan-2-yl)-4-hydroxyphenylbutan-1-one, is a versatile organic molecule with significant applications in various fields. This compound, often abbreviated as BPB (Butanoylphenylbutanone), has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have further highlighted its role in bioactive molecule synthesis and its potential as a building block for more complex structures.
BPB is characterized by its aromatic ring system, which includes a hydroxyl group at the 4-position and a butanoyl group attached to the 3-position of the phenyl ring. The molecule also features a butanone group, contributing to its distinctive structure. This combination of functional groups makes BPB highly reactive and amenable to various chemical transformations. Researchers have exploited these properties to develop novel synthetic pathways for bioactive compounds, including antioxidants and anti-inflammatory agents.
One of the most promising applications of BPB lies in its ability to act as a precursor in the synthesis of polyphenolic compounds. Recent studies have demonstrated that BPB can be effectively used in the preparation of resveratrol analogs, which are known for their antioxidant and cardioprotective properties. By leveraging modern catalytic techniques, such as enzymatic catalysis and microwave-assisted synthesis, scientists have optimized the conversion of BPB into these valuable compounds, enhancing both yield and purity.
In addition to its role in natural product synthesis, BPB has also been explored for its potential in agrochemical applications. Researchers have investigated its ability to act as a plant growth regulator and have found that it can enhance stress tolerance in crops under adverse environmental conditions. These findings suggest that BPB could play a significant role in sustainable agriculture by improving crop resilience without relying on traditional chemical fertilizers.
The synthesis of BPB has been extensively studied, with various methods reported in the literature. Traditional approaches involve multi-step reactions, often requiring harsh conditions and multiple purification steps. However, recent advancements have focused on developing more efficient and environmentally friendly synthesis routes. For instance, researchers have successfully employed green chemistry principles by using solvent-free conditions and biocatalysts to synthesize BPB, significantly reducing the environmental footprint of its production.
From a structural standpoint, BPB exhibits interesting stereochemical properties due to the presence of chiral centers within its molecule. This has led to investigations into its enantiomeric forms and their respective biological activities. Studies have shown that the stereochemistry of BPB can influence its interaction with biological systems, making it a valuable tool in asymmetric synthesis and chiral resolution techniques.
The versatility of BPB extends to its use in materials science, where it has been employed as a building block for the development of novel polymers and coatings. Its ability to undergo polymerization under mild conditions has opened new avenues for creating materials with tailored properties, such as improved mechanical strength or enhanced thermal stability.
In conclusion, 1-3-(Butan-2-yl)-4-hydroxyphenylbutan-1-one (CAS No. 16648-70-7) is a multifaceted compound with a wide range of applications across diverse industries. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is likely that BPB will play an increasingly important role in both academic research and industrial applications.
16648-70-7 (1-3-(butan-2-yl)-4-hydroxyphenylbutan-1-one) 関連製品
- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)
- 2171947-58-1(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}oxy)acetic acid)
- 41372-02-5(Penicillin G Benzathine Tetrahydrate)
- 2418734-96-8(tert-butyl 2-({3-(2-methoxy-2-oxoethyl)-5-sulfanylphenylmethyl}amino)acetate)
- 189059-58-3((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol)
- 1546681-34-8(1-(thiolan-3-yl)methylcyclopropan-1-amine)
- 1261437-18-6(2,5-Difluoro-3-(2-(trifluoromethyl)phenyl)pyridine)
- 1805544-11-9(6-(Difluoromethyl)-3-hydroxy-2-methoxy-4-methylpyridine)




